molecular formula C8H11NO3S B7813038 5-Ethyl-2-hydroxy-benzenesulfonamide

5-Ethyl-2-hydroxy-benzenesulfonamide

Cat. No.: B7813038
M. Wt: 201.25 g/mol
InChI Key: BCBVFTYTLFNOSR-UHFFFAOYSA-N
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Description

5-Ethyl-2-hydroxy-benzenesulfonamide (CAS Ref: 10-F478147) is a sulfonamide derivative characterized by an ethyl substituent at the 5-position and a hydroxyl group at the 2-position of the benzene ring. Sulfonamides are widely studied for their pharmacological applications, including antimicrobial and enzyme-inhibitory properties. Despite its structural relevance, commercial availability of this compound is currently discontinued, limiting direct experimental data .

Properties

IUPAC Name

5-ethyl-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-6-3-4-7(10)8(5-6)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBVFTYTLFNOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 5-Ethyl-2-hydroxy-benzenesulfonamide include derivatives with variations in substituents (e.g., chloro, methoxy, or amino groups) and backbone modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Sulfonamides
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
5-Ethyl-2-hydroxy-benzenesulfonamide 5-Ethyl, 2-hydroxy, sulfonamide C₈H₁₁NO₃S 201.24 Discontinued; ethyl enhances lipophilicity
4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide 5-Chloro, Schiff base linkage, sulfonamide C₁₅H₁₅ClN₂O₃S 338.80 Chloro and Schiff base enhance metal coordination
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide 5-Amino, 2-methyl, N-ethyl, N-phenyl C₁₅H₁₉N₂O₂S 291.39 Amino and methyl groups influence solubility
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 5-Chloro, 2-methoxy, amide linkage C₁₇H₁₈ClN₂O₄S 381.85 Methoxy and amide groups affect bioactivity

Physicochemical Properties

  • Hydrogen Bonding : The 2-hydroxy group enables strong hydrogen bonding, similar to the 5-chloro-2-hydroxy motif in Schiff base sulfonamides, which form stable crystal lattices .
  • Thermal Stability: Melting points of analogs vary significantly. For example, 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide melts at 441 K, while 5-Ethyl-2-hydroxy-benzenesulfonamide’s thermal properties remain uncharacterized .

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